molecular formula C10H7BrF2N2O B8590077 5-Bromo-2-(difluoromethoxy)-7-methylquinoxaline

5-Bromo-2-(difluoromethoxy)-7-methylquinoxaline

Cat. No.: B8590077
M. Wt: 289.08 g/mol
InChI Key: WNGUAQWTYCQLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(difluoromethoxy)-7-methylquinoxaline is a useful research compound. Its molecular formula is C10H7BrF2N2O and its molecular weight is 289.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7BrF2N2O

Molecular Weight

289.08 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)-7-methylquinoxaline

InChI

InChI=1S/C10H7BrF2N2O/c1-5-2-6(11)9-7(3-5)15-8(4-14-9)16-10(12)13/h2-4,10H,1H3

InChI Key

WNGUAQWTYCQLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN=C2C(=C1)Br)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g (20.9 mmol) of the above isomer mixture of 8-bromo-2-hydroxy-6-methylquinoxaline and 8-bromo-3-hydroxy-6-methylquinoxaline (prepared as in Example 3) and 9.0 g(27.1 mmol) of tetra-n-butylammonium bromide stirring in 150 ml of dioxane,20 g (250.0 mmol) of 50% aqueous sodium hydroxide were added. The reaction mixture was placed under an atmosphere of chlorodifluoromethane (Freon22*)whereby slight pressure was maintained by having a balloon over the reaction flask. A slow exotherm occurred and the mixture stirred 4 h. Excess water and 300 ml of diethyl ether were added. The separated organicextract was washed with water, brine, dried over magnesium sulfate, and evaporated in vacuo to give an oil residue which quickly solidified. Hexane was added, the mixture stirred several minutes, and filtered to give 3.1 g of 8-bromo-3-difluoromethoxy-6-methylquinoxaline. Evaporating the filtrate gave 2.5 g of a crude isomer mixture of 8-bromo-2-difluoromethoxy-6-methylquinoxaline and 8-bromo-3-difluoromethoxy-6-methylquinoxaline.
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300 mL
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[Compound]
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above isomer mixture
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5 g
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8-bromo-2-hydroxy-6-methylquinoxaline
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20 g
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9 g
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150 mL
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